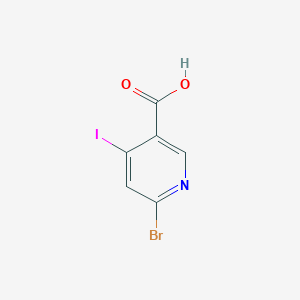

2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives of 2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been reported to enhance chemical stability and liposolubility. These derivatives can be readily hydrolyzed to release bioactive compounds like danshensu, indicating the versatility and potential of this chemical backbone for further modifications (Chen et al., 2016).

Molecular Structure Analysis

The crystal structure and stereochemistry of derivatives have been determined by X-ray single crystal diffraction analysis, providing valuable insights into the molecular arrangement and potential interactions of these compounds. This analysis is crucial for understanding the chemical behavior and reactivity of such compounds (Chen et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound often lead to the formation of derivatives with varied functional groups, indicating a high degree of reactivity and the potential for diverse chemical transformations. The synthesis of dihydrocoumarin derivatives through enantioselective carbon−carbon bond cleavage exemplifies the chemical versatility of compounds related to this compound (Matsuda et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystal structure, are influenced by their molecular structure. For instance, the crystalline form of derivatives provides insight into their stability and solubility, which are essential factors in the development of potential applications in various fields (Chen et al., 2016).

科学的研究の応用

Environmental Degradation and Toxicity Studies

Research on advanced oxidation processes (AOPs) has been conducted to address water scarcity and the accumulation of recalcitrance compounds like acetaminophen (ACT) in the environment. This study discusses the degradation pathways, by-products, and biotoxicity of ACT degradation products, highlighting the environmental impact of these processes and the necessity for efficient treatment methods to protect ecosystems (Qutob et al., 2022).

Sorption to Soil and Organic Matter

A comprehensive review on the sorption of phenoxy herbicides, including derivatives similar to 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid, to soil, organic matter, and minerals, provides insight into environmental behavior and impact. This study compiles data on soil-water distribution coefficients and explores how soil parameters influence herbicide sorption, emphasizing the role of soil organic matter and iron oxides as relevant sorbents (Werner et al., 2012).

Cosmetic and Therapeutic Applications

Hydroxy acids, including compounds structurally related to this compound, are extensively used in cosmetic and therapeutic formulations for their beneficial effects on the skin. A review covers the applications, safety evaluations, and biological mechanisms of action of these compounds in treating various skin conditions, underscoring their significant role in dermatology (Kornhauser et al., 2010).

Antioxidant Properties and Structure-Activity Relationships

The antioxidant properties of hydroxycinnamic acids, closely related to the target compound, are explored in depth. This review discusses the structure-activity relationships (SARs) that inform the design of potent antioxidant molecules, highlighting the impact of structural modifications on antioxidant activity. Such insights are crucial for developing novel antioxidants to manage oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Biotechnological Production from Biomass

Lactic acid production from biomass, leveraging compounds like this compound, serves as a foundation for producing valuable chemicals via biotechnological routes. This review discusses the production of lactic acid and its derivatives, emphasizing the potential of biotechnological processes to replace chemical routes in the future due to their "greener" properties (Gao et al., 2011).

特性

IUPAC Name |

2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,10-12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERAXVLCHXAZGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702699 |

Source

|

| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100201-57-8 |

Source

|

| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)